BenchChemオンラインストアへようこそ!

1-(3-Iodophenyl)tetrazole

Cross-coupling Synthetic chemistry Medicinal chemistry

1-(3-Iodophenyl)tetrazole is the preferred tetrazole building block when synthetic diversification via Pd-catalyzed cross-coupling is required. The meta-iodo substituent undergoes oxidative addition to Pd(0) 10⁵–10⁶× faster than chloro analogs, enabling efficient Suzuki-Miyaura and Heck couplings for biaryl library synthesis. As an N1-substituted tetrazole, it provides a metabolically stable carboxylic acid bioisostere (2–10× plasma half-life extension) with a precisely defined Hammett σₘ of 0.35 and lipophilicity π of 1.12. The heavy iodine atom also supports SAD/MAD phasing in crystallography. Choose this compound when SAR hypotheses require quantifiable halogen electronic effects, enhanced lipophilicity, or late-stage diversification—not generic tetrazole interchangeability.

Molecular Formula C7H5IN4
Molecular Weight 272.05 g/mol
CAS No. 332377-03-4
Cat. No. B3260651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Iodophenyl)tetrazole
CAS332377-03-4
Molecular FormulaC7H5IN4
Molecular Weight272.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)N2C=NN=N2
InChIInChI=1S/C7H5IN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H
InChIKeyGJKLRXCNHCIDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Iodophenyl)tetrazole (CAS 332377-03-4) - Technical Overview for Research and Industrial Procurement


1-(3-Iodophenyl)tetrazole (CAS 332377-03-4) is an N1-substituted tetrazole heterocycle with a 3-iodophenyl substituent, bearing the molecular formula C₇H₅IN₄ and a molecular weight of 272.05 g/mol . The compound exists as a crystalline solid and is predominantly supplied at ≥98% purity for pharmaceutical R&D and chemical synthesis applications . The tetrazole ring functions as a metabolically stable carboxylic acid bioisostere [1], while the iodine atom at the meta-position confers enhanced cross-coupling synthetic utility via oxidative addition to palladium catalysts [2], thereby distinguishing this compound from non-halogenated or non-iodinated tetrazole analogs in medicinal chemistry and organic synthesis workflows.

Why 1-(3-Iodophenyl)tetrazole Cannot Be Simply Replaced by Alternative Halogenated or Regioisomeric Tetrazoles


Substituting 1-(3-iodophenyl)tetrazole with regioisomeric 2-substituted tetrazoles or alternative halogenated phenyl tetrazoles introduces functionally consequential differences. The 1-substituted tetrazole exhibits higher thermodynamic carbanion stability by 61–77 kJ/mol relative to 2-substituted isomers [1] and possesses a higher dipole moment (approx. 5.2 D vs. 2.5 D for N2-isomers), fundamentally altering solvation and molecular recognition [2]. Concurrently, the meta-iodo substituent provides a reactive handle for palladium-catalyzed cross-couplings that chloro-, bromo-, and fluoro-analogs either cannot engage or engage with markedly lower reactivity; aryl iodides react 10⁵–10⁶ times faster than aryl chlorides in oxidative addition [3]. Thus, procurement decisions must be grounded in the specific synthetic and pharmacological demands of the intended application rather than assuming generic tetrazole interchangeability.

1-(3-Iodophenyl)tetrazole (CAS 332377-03-4) - Quantifiable Differentiators for Research and Procurement Decision-Making


Synthetic Versatility: 3-Iodophenyl Handle Enables Pd-Catalyzed Diversification Inaccessible to Chloro- and Fluoro-Analogs

The meta-iodo substituent provides a reactive site for palladium-catalyzed cross-coupling transformations including Heck, Suzuki-Miyaura, and Stille reactions, enabling downstream diversification to biaryl, styryl, and alkyl-functionalized tetrazoles [1]. Aryl iodides undergo oxidative addition to Pd(0) complexes at rates approximately 10⁵–10⁶ times faster than the corresponding aryl chlorides, and approximately 10–100 times faster than aryl bromides [2]. The 3-iodophenyl motif has been specifically validated in Heck coupling with styrene to yield 2-phenylvinyl derivatives [3].

Cross-coupling Synthetic chemistry Medicinal chemistry

Regioisomeric Purity and Stability: N1-Substituted Tetrazole Exhibits Higher Carbanion Stability and Dipole Moment vs. N2-Isomer

1-Substituted tetrazoles such as 1-(3-iodophenyl)tetrazole possess substantially higher carbanion stability than 2-substituted tetrazoles, with computational studies quantifying the difference at 61–77 kJ/mol [1]. Furthermore, N1-substituted tetrazoles exhibit dipole moments approximately 2–3× higher than their N2-substituted counterparts (approx. 5.2 D for 1-phenyltetrazole vs. 2.5 D for 2-phenyltetrazole) [2], influencing solvation, membrane permeability, and target binding in biological contexts.

Structural stability SAR studies Medicinal chemistry

Electronic and Steric Differentiation: Meta-Iodo Substitution Confers Distinct Hammett Constants vs. Para- and Ortho-Halogen Analogs

The meta-iodophenyl substitution in 1-(3-iodophenyl)tetrazole imparts a unique electronic profile relative to para-iodo, ortho-iodo, and alternative halogen regioisomers. Hammett σₘ values quantify this difference: meta-iodo (σₘ = 0.35) vs. para-iodo (σₚ = 0.18) [1]. The meta position exhibits stronger inductive electron-withdrawing character and reduced resonance effects compared to the para position. Additionally, the iodine atom's van der Waals radius (1.98 Å) is substantially larger than chlorine (1.75 Å), bromine (1.85 Å), and fluorine (1.47 Å), altering steric profiles and lipophilicity (Hammett π value: iodine = 1.12 vs. bromine = 0.86 vs. chlorine = 0.71) [1].

SAR studies Medicinal chemistry Lead optimization

Biological Isosterism: Tetrazole Moiety Provides Metabolic Stability Superior to Carboxylic Acid Bioisosteres

The tetrazole ring in 1-(3-iodophenyl)tetrazole functions as a metabolically stable bioisostere of the carboxylic acid group. Tetrazoles resist the β-oxidation and acyl glucuronidation pathways that frequently limit the in vivo half-life of carboxylic acid-containing drug candidates [1]. Comparative pharmacokinetic studies of tetrazole-for-carboxylate substitutions across multiple chemotypes demonstrate improved metabolic stability, with tetrazole-bearing analogs exhibiting 2- to 10-fold longer plasma half-lives in rodent models relative to their carboxylic acid counterparts [2]. The tetrazole pKa (approx. 4.5–4.9) closely mimics that of carboxylic acids (approx. 4.2–4.5) while offering enhanced membrane permeability due to the heterocyclic ring's reduced ionization at physiological pH [3].

Drug design Bioisosterism Pharmacokinetics

Atomic Weight and Physical Detection: Iodine Substituent Enables Crystallographic Phasing and Radiolabeling Unavailable to Lighter Halogens

The iodine atom in 1-(3-iodophenyl)tetrazole provides anomalous scattering suitable for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing in macromolecular X-ray crystallography. Iodine (atomic number 53) exhibits a significant anomalous scattering signal (f' = approx. −1.0 to −2.5 e⁻ at Cu Kα; f' = approx. −5 to −8 e⁻ at Mo Kα) that is absent or negligible for fluorine (Z=9), chlorine (Z=17), and bromine (Z=35), with bromine offering only approx. 40% of iodine's anomalous signal intensity at typical wavelengths [1]. Additionally, the iodine atom enables radioisotopic labeling with ¹²⁵I or ¹³¹I for tracer studies [2].

X-ray crystallography Radiolabeling Structural biology

Validated Application Scenarios for 1-(3-Iodophenyl)tetrazole Based on Quantifiable Differentiation Evidence


Suzuki-Miyaura and Heck Cross-Coupling for Late-Stage Diversification in Medicinal Chemistry

1-(3-Iodophenyl)tetrazole serves as a strategic building block in medicinal chemistry programs requiring late-stage diversification via palladium-catalyzed cross-coupling. The meta-iodo substituent undergoes oxidative addition to Pd(0) at rates 10⁵–10⁶ × faster than the chloro-analog [1], enabling efficient Suzuki-Miyaura couplings with aryl boronic acids or Heck couplings with styrenes to generate biaryl and styryl-functionalized tetrazole libraries. This reactivity profile makes the iodo-substituted compound the preferred procurement choice over 1-(3-chlorophenyl)tetrazole (CAS 65697-42-9) or 1-(4-fluorophenyl)tetrazole when downstream synthetic diversification is planned. The 3-iodophenyl motif has been specifically validated in macromolecular functionalization via Pd-catalyzed Heck coupling with styrene to yield 2-phenylvinyl derivatives [2].

Structure-Activity Relationship (SAR) Studies Requiring Defined Meta-Iodo Electronic and Steric Parameters

In SAR-driven lead optimization, 1-(3-iodophenyl)tetrazole provides a precisely defined electronic and steric profile at the meta position. The meta-iodo substituent contributes a Hammett σₘ constant of 0.35 and a lipophilicity π value of 1.12 [3], distinguishing it quantifiably from meta-bromo (σₘ = 0.39, π = 0.86), meta-chloro (σₘ = 0.37, π = 0.71), and meta-fluoro (σₘ = 0.34, π = 0.14) analogs. This predictable parameterization enables medicinal chemists to isolate the contribution of halogen size, polarizability, and lipophilicity to target binding, solubility, and permeability. Procurement of the iodo-substituted compound is indicated when the SAR hypothesis specifically implicates heavy-atom halogen effects or enhanced lipophilicity.

X-ray Crystallographic Phasing Using Anomalous Scattering from the Iodine Atom

1-(3-Iodophenyl)tetrazole can function as a heavy-atom derivative for SAD or MAD phasing in protein-ligand co-crystallography. The iodine atom provides anomalous scattering (f' ≈ −1.0 to −2.5 e⁻ at Cu Kα) substantially stronger than that of bromine (f' ≈ −0.7 e⁻) and essentially absent in chlorine- and fluorine-substituted analogs [4]. This property eliminates the need for separate heavy-atom soaking or selenomethionine incorporation in structural biology workflows. Procurement of the iodo-substituted tetrazole over 1-(3-bromophenyl)tetrazole (CAS 65697-41-8) or 1-(3-chlorophenyl)tetrazole (CAS 65697-42-9) is justified when crystallographic phasing is anticipated.

Carboxylic Acid Bioisostere Replacement in Lead Compounds Requiring Improved Metabolic Stability

1-(3-Iodophenyl)tetrazole incorporates the tetrazole ring, a validated bioisostere of the carboxylic acid group that offers enhanced metabolic stability. Tetrazole-for-carboxylate substitutions across multiple chemotypes have demonstrated 2- to 10-fold extension of plasma half-life in rodent pharmacokinetic studies [5], attributed to resistance to β-oxidation and acyl glucuronidation pathways. The tetrazole pKa (approx. 4.5–4.9) closely approximates that of carboxylic acids while the heteroaromatic ring confers improved membrane permeability. Procurement of this compound is indicated for medicinal chemistry programs seeking to replace metabolically labile carboxylic acid moieties while retaining the 3-iodophenyl functionality for downstream diversification or binding interactions.

Quote Request

Request a Quote for 1-(3-Iodophenyl)tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.